REACTION_CXSMILES
|
Br[C:2]1[C:6](Br)=[CH:5][S:4][CH:3]=1.[C:8]([Cu])#[N:9].[CH3:11][N:12](C=O)C>Cl>[C:11]([C:2]1[C:6]([C:8]#[N:9])=[CH:5][S:4][CH:3]=1)#[N:12]
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
reactant
|
Smiles
|
BrC1=CSC=C1Br
|
Name
|
CuCN
|
Quantity
|
30.4 g
|
Type
|
reactant
|
Smiles
|
C(#N)[Cu]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
FeCl3
|
Quantity
|
113.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
180 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated at 65° C. for 0.5 h
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction is cooled to rt
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (7×300 ml)
|
Type
|
WASH
|
Details
|
Each extract is washed individually with 200 ml each 6M HCl (2×), water, saturated NaHCO3, and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CSC=C1C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.49 g | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |